molecular formula C9H18ClN B1485258 2,2-Dimethylhept-6-yn-1-amine hydrochloride CAS No. 2097979-65-0

2,2-Dimethylhept-6-yn-1-amine hydrochloride

Cat. No.: B1485258
CAS No.: 2097979-65-0
M. Wt: 175.7 g/mol
InChI Key: FPEDUYVDNFSNSH-UHFFFAOYSA-N
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Description

2,2-Dimethylhept-6-yn-1-amine hydrochloride (CAS 2097979-65-0) is a chemical compound supplied for research purposes. The product is identified with a molecular formula of C9H18ClN and a molecular weight of 175.70 . It is offered with a purity of 95% to 98% and should be stored at 2-8°C or for longer periods at -20°C . This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's material safety data sheet (MSDS) for safe handling and disposal procedures. Please note that specific applications, mechanisms of action, and detailed research value for this compound are not currently detailed in the available literature.

Properties

IUPAC Name

2,2-dimethylhept-6-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEDUYVDNFSNSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC#C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Alkyne-Containing Carbon Skeleton

A foundational step is the synthesis of the 2,2-dimethylhept-6-yn-1-amine precursor bearing the terminal alkyne. This is often achieved via organometallic coupling reactions involving alkynyl lithium or Grignard reagents.

  • Use of 3,3-Dimethylbut-1-yne (tert-butylacetylene) as a key building block: This compound can be deprotonated by strong bases such as n-butyllithium to generate an alkynyl lithium species. This reactive intermediate then undergoes nucleophilic addition or substitution reactions to extend the carbon chain and introduce the alkyne functionality at the desired position.

  • Organometallic coupling with alkyl halides: The alkynyl lithium or Grignard reagent reacts with alkyl halides (e.g., 1-bromo-6,6-dimethylhept-2-en-4-yne derivatives) to form the extended carbon framework containing the alkyne and the geminal dimethyl groups.

Formation of the Hydrochloride Salt

  • The free amine is treated with hydrochloric acid or anhydrous HCl gas to form the hydrochloride salt. This step improves the compound's stability, crystallinity, and ease of handling.

Detailed Example Procedure Extracted from Patent Literature

A patented process for related compounds such as 6,6-dimethylhept-1-en-4-yn-3-ol (structurally analogous to the target compound) provides insights into the preparation methodology:

Step Reagents & Conditions Description Outcome/Notes
1 3,3-Dimethylbut-1-yne + n-Butyllithium Generation of alkynyl lithium intermediate Highly reactive nucleophile formed
2 Reaction with acrolein Nucleophilic addition to aldehyde Formation of propargylic alcohol intermediate
3 Organometallic coupling (Grignard reagents) Chain elongation and functional group introduction Construction of carbon skeleton with alkyne
4 Conversion of alcohol to amine (via halide intermediate) Halogenation followed by nucleophilic substitution with ammonia Introduction of primary amine group
5 Treatment with HCl Formation of hydrochloride salt Stable crystalline amine hydrochloride

This sequence is adaptable to the synthesis of 2,2-dimethylhept-6-yn-1-amine hydrochloride by modifying the position of substituents and functional groups accordingly.

Comparative Analysis of Preparation Methods

Methodology Advantages Limitations Yield & Purity Considerations
Organolithium-mediated coupling High regioselectivity and functional group tolerance Requires strict anhydrous conditions and low temperature Generally high yield; purity depends on quenching and work-up
Grignard reagent approach Widely used, cost-effective reagents Sensitive to moisture; side reactions possible Moderate to high yield; purification critical
Halogenation followed by amination Straightforward conversion of alcohol to amine Multiple steps; potential for over-alkylation Moderate yield; purity depends on substitution efficiency
Direct amination of halides Simple and direct Possible competing elimination reactions Variable yield; requires optimization

Research Findings and Optimization Notes

  • Reaction Conditions: Low temperatures (-78°C to 0°C) are often employed during organolithium or Grignard reactions to control reactivity and avoid side products.

  • Solvents: Ether solvents such as tetrahydrofuran (THF) or diethyl ether are preferred for organometallic reactions due to their ability to stabilize reactive intermediates.

  • Quenching: Careful quenching of reactive intermediates with aqueous ammonium chloride or acidic solutions is critical to maximize yield and minimize decomposition.

  • Purification: Crystallization of the hydrochloride salt from suitable solvents (e.g., isopropanol or ethyl acetate) enhances compound purity and stability.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values
Starting Alkyne 3,3-Dimethylbut-1-yne
Base for Deprotonation n-Butyllithium (1.1 eq)
Reaction Temperature -78°C to 0°C
Solvent Tetrahydrofuran (THF) or Diethyl ether
Electrophile Acrolein or alkyl halides
Amination Method Nucleophilic substitution with ammonia or reduction of nitriles
Salt Formation Treatment with HCl gas or aqueous HCl
Yield Range 60-85% depending on step and purification
Purity >95% after crystallization

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylhept-6-yn-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted amine derivatives.

Scientific Research Applications

Organic Synthesis

2,2-Dimethylhept-6-yn-1-amine hydrochloride serves as a building block in organic synthesis. It is utilized to construct complex organic molecules and study various reaction mechanisms. Its unique structure allows chemists to explore substitution and addition reactions effectively.

Biochemical Assays

In biochemistry, this compound is employed in biochemical assays to investigate enzyme activities and protein interactions. It can modulate enzyme functions, making it a valuable tool for understanding metabolic pathways and enzyme kinetics.

Medicinal Chemistry

The compound is being explored for potential therapeutic properties in drug discovery. Its structural characteristics suggest possible interactions with biological targets, leading to the development of new pharmaceuticals aimed at treating various diseases.

Case Study 1: Enzyme Inhibition

A study investigated the role of this compound as an enzyme inhibitor. The compound demonstrated significant inhibition of specific enzymes involved in metabolic pathways related to drug metabolism. This finding indicates its potential use in pharmacological applications where modulation of enzyme activity is desired.

Case Study 2: Organic Reaction Mechanisms

Research focused on the application of this compound in studying reaction mechanisms in organic chemistry. By utilizing it as a substrate in various reactions, researchers were able to elucidate key steps in reaction pathways, contributing to a deeper understanding of organic synthesis methodologies.

Mechanism of Action

The mechanism by which 2,2-Dimethylhept-6-yn-1-amine hydrochloride exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved can vary, but the compound typically acts as an inhibitor or modulator of specific biochemical processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2,2-Dimethylhept-6-yn-1-amine hydrochloride and related compounds:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
This compound Not explicitly reported C₉H₁₈ClN (inferred) ~187.7 (estimated) Branched aliphatic chain, terminal alkyne, dimethyl substitution
6-Heptyn-1-amine hydrochloride (base compound) 2741532-28-3 C₇H₁₄ClN 147.65 Linear aliphatic chain, terminal alkyne
(E)-N,6,6-Trimethylhept-2-en-4-yn-1-amine Hydrochloride 123944-73-0 C₁₀H₁₈ClN 187.71 Conjugated enyne system, trimethyl substitution
2-(5,6-Difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride 2044713-90-6 C₁₀H₁₁ClF₂N₂ 232.66 Indole ring, difluoro substitution
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride 22310-84-5 C₁₀H₁₄ClNO₂ 215.68 Benzodioxin ring, ether linkages

Key Observations:

  • Branching and Substitution : The dimethyl groups in the target compound enhance steric hindrance compared to the linear 6-heptyn-1-amine hydrochloride . This may reduce solubility in polar solvents but improve lipid membrane permeability.
  • Alkyne vs. Enyne Systems : The (E)-N,6,6-trimethylhept-2-en-4-yn-1-amine hydrochloride features a conjugated enyne system, which could increase reactivity in click chemistry or photochemical applications compared to the isolated alkyne in the target compound .
  • Aromatic vs. Aliphatic Systems : Compounds like 2-(5,6-difluoro-1H-indol-3-yl)ethan-1-amine hydrochloride and the benzodioxin derivative exhibit aromatic rings, enabling π-π stacking interactions with biological targets—a feature absent in the purely aliphatic target compound .

Stability and Analytical Considerations

  • Hydrochloride Stability : Amine hydrochlorides generally exhibit high stability in dry conditions. However, the branched structure of this compound may reduce hygroscopicity compared to linear analogs like 6-heptyn-1-amine hydrochloride .
  • Chromatographic Behavior : Reverse-phase HPLC methods validated for similar hydrochlorides (e.g., amitriptyline hydrochloride and dosulepin hydrochloride) suggest that the target compound would require mobile phases with ion-pairing agents (e.g., trifluoroacetic acid) for optimal retention and resolution .

Pharmacological and Binding Properties (Inferred)

  • Receptor Interactions : The lack of aromatic systems in the target compound may limit interactions with serotonin or dopamine receptors, unlike indole- or benzodioxin-containing analogs (e.g., 6-methoxy DiPT hydrochloride, which binds to 5-HT receptors) .

Biological Activity

Chemical Identity

2,2-Dimethylhept-6-yn-1-amine hydrochloride is a chemical compound with the molecular formula C9H18ClN and a molecular weight of 175.7 g/mol. This compound is characterized by the presence of a triple bond and two methyl groups attached to the second carbon atom, making it a unique derivative of hept-6-yn-1-amine. It is primarily utilized in scientific research and various industrial applications due to its distinctive chemical properties and biological activities.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical processes, influencing pathways related to enzyme activities and protein interactions. Its precise mechanism often depends on the context of its application in biochemical assays or therapeutic explorations.

Research Findings

Several studies have explored the biological implications of compounds related to this compound, particularly focusing on its antifungal properties:

  • Antifungal Activity : Research indicates that derivatives with acetylene groups, similar to this compound, exhibit enhanced antifungal activity against various fungal strains by inhibiting squalene epoxidase, an essential enzyme in fungal sterol biosynthesis .
  • Case Study on Terbinafine : A study on terbinafine, a structurally similar compound, demonstrated that it could cause idiosyncratic liver toxicity through metabolic activation into reactive metabolites . This highlights the importance of understanding metabolic pathways when evaluating the safety and efficacy of similar amine compounds.
  • Synthetic Routes and Biological Testing : The synthesis of this compound involves reactions that can be optimized for biological testing. For instance, compounds synthesized from this amine have been tested for their antifungal properties in vitro against Candida albicans, showing promising results .

Comparative Analysis

A comparative analysis of this compound with other related compounds can provide insights into its unique biological profile:

Compound NameStructure CharacteristicsBiological Activity
2,2-Dimethylhept-6-yn-1-amineTriple bond with methyl groupsAntifungal activity via enzyme inhibition
2,2-Dimethylhept-5-yn-1-aminesSimilar structureModerate antifungal activity
2,2-Dimethylhept-4-yn-1-aminesVarying carbon chain lengthVariable activity based on structure

Q & A

Q. What are the optimal synthetic routes for preparing 2,2-Dimethylhept-6-yn-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with alkyne-functionalized precursors. Key steps include:
  • Alkylation : Introduce the dimethyl group via alkylation of a propargylamine intermediate under anhydrous conditions (e.g., using dimethyl sulfate or methyl iodide in a polar aprotic solvent like DMF) .
  • Hydrochloride Salt Formation : React the free amine with hydrochloric acid (HCl) in ethanol or diethyl ether to precipitate the hydrochloride salt .
  • Purification : Recrystallization from ethanol/water mixtures ensures >95% purity, confirmed by melting point analysis and HPLC .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYield (%)
AlkylationDimethyl sulfate, K₂CO₃, DMF, 60°C65–70
Amine HydrochlorideHCl (gaseous), EtOH, 0°C85–90

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the alkyne proton (δ ~1.9–2.1 ppm) and quaternary dimethyl carbons (δ ~25–30 ppm). The amine hydrochloride proton appears as a broad singlet (~δ 8–10 ppm) .
  • FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~2100 cm⁻¹ (C≡C stretch) validate functional groups .
  • Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ and [M+Cl]⁻ adducts for molecular weight confirmation .

Advanced Research Questions

Q. How does the alkyne moiety influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the alkyne group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attacks. For example:
  • Acylation : React with acyl chlorides in THF to form amides; monitor via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .
  • Cross-Coupling : Use Sonogashira or Glaser coupling to extend the alkyne chain, requiring Pd catalysts and Cu(I) co-catalysts .
  • Contradiction Note : Conflicting reports exist on steric hindrance from dimethyl groups. Resolve via DFT calculations (e.g., Gaussian09) to map electron density distribution .

Q. How to address discrepancies in reported solubility data across solvents?

  • Methodological Answer : Discrepancies arise from varying hydration states or impurities. Systematic approaches include:
  • Solubility Screening : Test in water, DMSO, ethanol, and chloroform at 25°C and 50°C using gravimetric analysis .
  • Thermodynamic Analysis : Compare experimental data with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .
  • Crystallography : Single-crystal X-ray diffraction resolves hydration states affecting solubility .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for studying its biological activity?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligand competition assays (e.g., 3^3H-naloxone for opioid receptor screening) .
  • Cytotoxicity Testing : MTT assays in HEK-293 or HepG2 cells, with IC₅₀ calculations using GraphPad Prism .
  • Contradiction Mitigation : Validate results across multiple cell lines and controls (e.g., dimethylamine hydrochloride as a structural analog control) .

Q. How to optimize reaction yields while minimizing byproducts?

  • Methodological Answer :
  • DOE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., 2² factorial design) to identify critical parameters .
  • Byproduct Analysis : Use GC-MS or LC-MS to detect impurities (e.g., over-alkylated products). Optimize quenching steps (e.g., rapid cooling after HCl addition) .

Safety & Handling

Q. What are the key safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood for synthesis steps involving volatile reagents (e.g., HCl gas) .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal .
  • Storage : Keep in airtight containers at –20°C to prevent deliquescence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylhept-6-yn-1-amine hydrochloride
Reactant of Route 2
2,2-Dimethylhept-6-yn-1-amine hydrochloride

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